molecular formula C17H20ClN3O2 B5052116 N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide

Cat. No.: B5052116
M. Wt: 333.8 g/mol
InChI Key: GBKJYOMXPGKLTI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide is a synthetic organic compound. It is characterized by the presence of a chlorinated aromatic ring, a pyrimidinone moiety, and a butanamide chain. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidinone ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the butanamide chain: This step may involve the reaction of the pyrimidinone intermediate with a butanoyl chloride or a similar reagent.

    Introduction of the chlorinated aromatic ring: This can be done through a nucleophilic substitution reaction where the aromatic ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-oxopyrimidin-1-yl)butanamide: Lacks the dimethyl groups on the pyrimidinone ring.

    N-(4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide: Lacks the chlorine atom on the aromatic ring.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-5-15(21-12(4)8-11(3)19-17(21)23)16(22)20-13-7-6-10(2)14(18)9-13/h6-9,15H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKJYOMXPGKLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)N2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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